molecular formula C13H16ClNO2 B3037344 4-(3-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one CAS No. 477865-74-0

4-(3-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one

Cat. No. B3037344
CAS RN: 477865-74-0
M. Wt: 253.72 g/mol
InChI Key: IUCFDMWFOHWDFV-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The compound’s molecular structure consists of a pentenone backbone with a chlorophenoxy group and a dimethylamino substituent. The chlorine atom is attached to the benzene ring, and the dimethylamino group is positioned on the alkene carbon. The IUPAC Standard InChI for this compound is: InChI=1S/C~9~H~9~ClO~3~/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

  • Melting Point : The compound has a melting point of approximately 386 K (113°C) .

Scientific Research Applications

Polymerization Studies

  • Polymerization Potential : A study by Davis and Hunter (1959) explored the polymerization of acetylene derivatives, including compounds similar to 4-(3-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one. They found that some of these compounds could polymerize under certain conditions, leading to the formation of resins insoluble in hot dioxan and cold cyclohexanone (Davis & Hunter, 1959).

Medical and Biological Research

  • Urotensin-II Receptor Agonism : Croston et al. (2002) identified a compound structurally similar to 4-(3-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one as a nonpeptidic agonist of the urotensin-II receptor. This discovery is significant for pharmacological research and could lead to the development of new drugs (Croston et al., 2002).

Chemical Synthesis and Reactions

  • Electrochemical Studies : Almirón et al. (1988) investigated the electrochemical behavior of a compound similar to 4-(3-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one. They focused on the electrochemical reduction processes, which is crucial for understanding its reactivity in various chemical environments (Almirón et al., 1988).

Photophysics and Optical Applications

  • Nonlinear Optical Properties : Rahulan et al. (2014) synthesized a chalcone derivative related to 4-(3-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one and studied its nonlinear optical properties. These findings suggest potential applications in optical devices like optical limiters (Rahulan et al., 2014).

properties

IUPAC Name

(E)-4-(3-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-10(13(16)7-8-15(2)3)17-12-6-4-5-11(14)9-12/h4-10H,1-3H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCFDMWFOHWDFV-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=CN(C)C)OC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)/C=C/N(C)C)OC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one
Reactant of Route 2
Reactant of Route 2
4-(3-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one
Reactant of Route 3
Reactant of Route 3
4-(3-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one
Reactant of Route 4
Reactant of Route 4
4-(3-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one
Reactant of Route 5
Reactant of Route 5
4-(3-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one
Reactant of Route 6
Reactant of Route 6
4-(3-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.